

Application Note: HPLC-MS Analysis of 3-acetyl-3-methyldihydrofuran-2(3H)-one

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Compound of Interest

Compound Name: 3-acetyl-3-methyldihydrofuran-2(3H)-one

Cat. No.: B072876

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-acetyl-3-methyldihydrofuran-2(3H)-one is a furanone derivative of interest in various fields, including flavor and fragrance chemistry and as a potential intermediate in pharmaceutical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note presents a detailed protocol for the analysis of **3-acetyl-3-methyldihydrofuran-2(3H)-one** using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is based on established principles for the analysis of similar furanone compounds and provides a robust framework for method development and validation.^{[1][2]}

Chemical Properties of the Analyte

Property	Value	Reference
Chemical Name	3-acetyl-3-methyldihydrofuran-2(3H)-one	[3][4]
Synonyms	α -Acetyl- α -methyl- γ -butyrolactone	[3][4][5]
CAS Number	1123-19-9	[3][4]
Molecular Formula	C ₇ H ₁₀ O ₃	[3][4][6]
Molecular Weight	142.15 g/mol	[3][4][6][7]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for the extraction of **3-acetyl-3-methyldihydrofuran-2(3H)-one** from an aqueous matrix (e.g., biological fluid, beverage).

Materials:

- Sample containing **3-acetyl-3-methyldihydrofuran-2(3H)-one**
- Ethyl acetate (HPLC grade)
- Sodium chloride (ACS grade)
- Anhydrous sodium sulfate
- Conical tubes (15 mL)
- Centrifuge
- Nitrogen evaporator
- Mobile phase compatible solvent for reconstitution (e.g., 90:10 Water:Acetonitrile)

Procedure:

- Pipette 1 mL of the sample into a 15 mL conical tube.
- Add a saturating amount of sodium chloride to the sample to increase the polarity of the aqueous phase.
- Add 5 mL of ethyl acetate to the tube.
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Repeat the extraction (steps 3-6) with an additional 5 mL of ethyl acetate and combine the organic layers.
- Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.[\[1\]](#)
- Reconstitute the dried residue in 500 μ L of a mobile phase-compatible solvent.
- Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.

HPLC-MS Method

The following parameters are a starting point for method development and are based on methods for similar furanone compounds.[\[1\]](#)[\[8\]](#)

Instrumentation:

- HPLC system with a binary pump and autosampler
- Mass spectrometer with an electrospray ionization (ESI) source

HPLC Parameters:

Parameter	Recommended Setting
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C

Mass Spectrometry Parameters:

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Precursor Ion (m/z)	143.07 (M+H) ⁺
Product Ions (m/z)	To be determined by infusion of a standard solution
Collision Energy	To be optimized for each transition
Dwell Time	To be optimized

Quantitative Data Summary

The following table should be used to summarize the data obtained during method validation. The values provided are typical targets for a robust analytical method.

Parameter	Result
Linear Range	e.g., 1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	e.g., 0.5 ng/mL
Limit of Quantification (LOQ)	e.g., 1 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%
Matrix Effect	To be determined

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC-MS analysis of **3-acetyl-3-methyldihydrofuran-2(3H)-one**.



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Caption: Workflow for the analysis of **3-acetyl-3-methyldihydrofuran-2(3H)-one**.

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